molecular formula C4H12ClN3O B1266566 2-(Dimethylamino)acetohydrazide hydrochloride CAS No. 539-64-0

2-(Dimethylamino)acetohydrazide hydrochloride

Cat. No. B1266566
CAS RN: 539-64-0
M. Wt: 153.61 g/mol
InChI Key: OBXBQDQBTXIDCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Dimethylamino)acetohydrazide derivatives involves a series of chemical reactions characterized by specific reactants and conditions to produce the desired compound. For instance, the preparation and characterization of related compounds such as benzohydrazone derivatives have been detailed through methods like elemental analysis, 1H and 13C NMR, and single crystal X-ray diffraction, which offer insights into the synthetic pathways that might be adapted for 2-(Dimethylamino)acetohydrazide hydrochloride (Zhou & Ma, 2012).

Molecular Structure Analysis

The molecular structure of related compounds provides valuable information on the arrangement of atoms, molecular geometry, and intramolecular interactions. X-ray diffraction studies have revealed that molecules such as 2-cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide display trans configurations with respect to the C=N double bonds, and their crystal structures are stabilized by N–H···O hydrogen bonds and weak π···π interactions (Zhou & Ma, 2012). These findings suggest similar structural features might be observed in 2-(Dimethylamino)acetohydrazide hydrochloride.

Chemical Reactions and Properties

2-(Dimethylamino)acetohydrazide hydrochloride can undergo various chemical reactions, forming a diverse array of products. The compound serves as a starting material or intermediate in reactions like alkylation, ring closure, and others to generate structurally diverse libraries of compounds (Roman, 2013). These reactions highlight the compound's reactivity and potential for generating novel derivatives.

Physical Properties Analysis

The physical properties of 2-(Dimethylamino)acetohydrazide hydrochloride, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in various environments. While specific data on this compound might be scarce, related studies on compounds with similar functional groups can provide insights into its likely physical characteristics.

Chemical Properties Analysis

Understanding the chemical properties of 2-(Dimethylamino)acetohydrazide hydrochloride, including its acidity, basicity, and reactivity with other chemical agents, is crucial for its application in synthesis and other chemical processes. For example, the catalytic activity of related compounds in ester hydrolysis and acylation reactions underscores the importance of functional groups present in these molecules (Gruhn & Bender, 1975).

Scientific Research Applications

  • Chemical Synthesis and Compound Libraries

    • 2-(Dimethylamino)acetohydrazide hydrochloride is utilized as a starting material in various alkylation and ring closure reactions. This leads to the generation of a structurally diverse library of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, and benzodiazepines (Roman, 2013).
  • Nonlinear Optical Properties

    • Hydrazones derived from 2-(Dimethylamino)acetohydrazide hydrochloride have been synthesized and studied for their nonlinear optical properties. These properties are crucial for applications in optical devices like optical limiters and switches (Naseema et al., 2010).
  • Pharmacological Research

    • Compounds with a structure similar to 2-(Dimethylamino)acetohydrazide hydrochloride have been identified as nonpeptide agonists of the urotensin-II receptor. These compounds are valuable as pharmacological research tools and potential drug leads (Croston et al., 2002).
  • Synthesis of Heterocyclic Compounds and Antibacterial Activity

    • The chemical is involved in the synthesis of various heterocyclic compounds, some of which exhibit promising antibacterial activity against resistant bacterial strains (Alsahib & Dhedan, 2021).
  • Catalysis in Chemical Reactions

    • Derivatives of 2-(Dimethylamino)acetohydrazide hydrochloride have been used as catalysts in chemical reactions, such as the rapid acetylation of compounds, highlighting their utility in facilitating chemical transformations (Rowe & Machkovech, 1977).
  • Memory Enhancement Studies

    • Certain derivatives have been synthesized and studied for their potential effects on memory enhancement in animal models (Li Ming-zhu, 2007).
  • Biological Distribution Studies

    • Research has been conducted on the distribution dynamics of similar compounds in warm-blooded animals, which is crucial for understanding their pharmacokinetics and toxicity (Shormanov & Pravdyuk, 2017).
  • Ester Hydrolysis Catalysis

    • N-(2-Dimethylaminoethyl)acetohydroxamic acid, a compound with a similar structure, catalyzes the hydrolysis of esters, indicating its potential in biochemical and industrial applications (Gruhn & Bender, 1975).
  • Stress Condition Studies of Pharmaceuticals

    • Studies on pharmaceuticals like olopatadine hydrochloride under stress conditions involve compounds structurally similar to 2-(Dimethylamino)acetohydrazide hydrochloride, providing insights into drug stability and degradation products (Mahajan et al., 2012).
  • Catalyst in Acylation Reactions

    • The compound has been used as a recyclable catalyst for acylation of inert alcohols, a process critical in various chemical syntheses (Liu et al., 2014).

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed and in contact with skin. It causes skin irritation and eye irritation. It may cause respiratory irritation and is suspected of causing genetic defects. It also causes damage to organs through prolonged or repeated exposure .

Future Directions

As “2-(Dimethylamino)acetohydrazide hydrochloride” is a unique chemical, it is provided to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in various fields of research and industry.

properties

IUPAC Name

2-(dimethylamino)acetohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O.ClH/c1-7(2)3-4(8)6-5;/h3,5H2,1-2H3,(H,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXBQDQBTXIDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060234
Record name Glycine, N,N-dimethyl-, hydrazide, monohydrochloride
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Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)acetohydrazide hydrochloride

CAS RN

539-64-0
Record name Glycine, N,N-dimethyl-, hydrazide, hydrochloride (1:1)
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Record name N,N-Dimethylglycine hydrazide hydrochloride
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Record name Glycine, N,N-dimethyl-, hydrazide, hydrochloride (1:1)
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Record name Glycine, N,N-dimethyl-, hydrazide, monohydrochloride
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Record name N,N-dimethylaminoacetohydrazide monohydrochloride
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Record name N,N-DIMETHYLGLYCINE HYDRAZIDE HYDROCHLORIDE
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